molecular formula C12H24 B14704771 3-Methyl-1-undecene CAS No. 18435-37-5

3-Methyl-1-undecene

Cat. No.: B14704771
CAS No.: 18435-37-5
M. Wt: 168.32 g/mol
InChI Key: LGTWOHHRJHHWCO-UHFFFAOYSA-N
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Description

3-Methyl-1-undecene is an organic compound with the molecular formula C12H24. It is a branched alkene with a methyl group attached to the third carbon of an undecene chain. This compound is part of the larger family of alkenes, which are hydrocarbons containing at least one carbon-carbon double bond. The presence of the double bond makes alkenes more reactive than alkanes, allowing them to participate in a variety of chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methyl-1-undecene can be synthesized through several methods. One common approach involves the dehydration of alcohols. For instance, 3-methyl-1-undecanol can be dehydrated using acid catalysts such as sulfuric acid or phosphoric acid to yield this compound. Another method involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form the desired alkene.

Industrial Production Methods

In an industrial setting, this compound can be produced through catalytic cracking of larger hydrocarbons. This process involves breaking down long-chain hydrocarbons into smaller, more useful molecules using a catalyst at high temperatures. The resulting mixture is then separated and purified to obtain this compound.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-undecene undergoes various types of chemical reactions, including:

    Oxidation: This reaction can convert the alkene into an epoxide or a diol. Common oxidizing agents include potassium permanganate and osmium tetroxide.

    Reduction: Hydrogenation of this compound using a catalyst such as palladium on carbon can convert it into 3-methylundecane.

    Substitution: Halogenation reactions can introduce halogen atoms into the molecule. For example, bromination using bromine can yield 3-bromo-1-undecene.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous solution under mild conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst at room temperature.

    Substitution: Bromine in an inert solvent like carbon tetrachloride at room temperature.

Major Products Formed

    Oxidation: 3-Methyl-1,2-epoxyundecane or 3-methyl-1,2-undecanediol.

    Reduction: 3-Methylundecane.

    Substitution: 3-Bromo-1-undecene.

Scientific Research Applications

3-Methyl-1-undecene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the production of more complex molecules.

    Biology: It serves as a model compound for studying the behavior of alkenes in biological systems.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.

    Industry: It is used in the manufacture of lubricants, surfactants, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-methyl-1-undecene in chemical reactions typically involves the interaction of the double bond with various reagents. For example, in oxidation reactions, the double bond reacts with oxidizing agents to form epoxides or diols. In hydrogenation, the double bond is reduced to a single bond, converting the alkene to an alkane. The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

3-Methyl-1-undecene can be compared with other similar compounds such as:

    2-Methyl-1-undecene: This compound has the methyl group attached to the second carbon instead of the third. It exhibits similar reactivity but may have different physical properties.

    1-Undecene: This is a straight-chain alkene without any branching. It is less sterically hindered and may react differently in certain conditions.

    3-Methylundecane: This is the fully saturated version of this compound, lacking the double bond and thus being less reactive.

The uniqueness of this compound lies in its specific structure, which influences its reactivity and the types of products it can form in chemical reactions.

Properties

CAS No.

18435-37-5

Molecular Formula

C12H24

Molecular Weight

168.32 g/mol

IUPAC Name

3-methylundec-1-ene

InChI

InChI=1S/C12H24/c1-4-6-7-8-9-10-11-12(3)5-2/h5,12H,2,4,6-11H2,1,3H3

InChI Key

LGTWOHHRJHHWCO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(C)C=C

Origin of Product

United States

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